Aminobutylethylisoluminol-biotin

Description

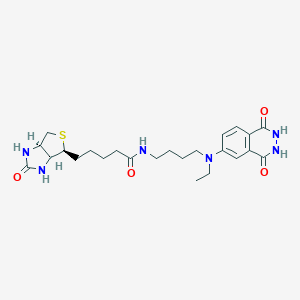

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O4S/c1-2-30(15-9-10-16-17(13-15)23(33)29-28-22(16)32)12-6-5-11-25-20(31)8-4-3-7-19-21-18(14-35-19)26-24(34)27-21/h9-10,13,18-19,21H,2-8,11-12,14H2,1H3,(H,25,31)(H,28,32)(H,29,33)(H2,26,27,34)/t18-,19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSBJKHVYBXJAU-ZJOUEHCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C3=CC4=C(C=C3)C(=O)NNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C3=CC4=C(C=C3)C(=O)NNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145948 | |

| Record name | Aminobutylethylisoluminol-biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103612-64-2 | |

| Record name | Aminobutylethylisoluminol-biotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103612642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminobutylethylisoluminol-biotin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Elucidation of Aminobutylethylisoluminol Biotin

Chemical Synthesis of Aminobutylethylisoluminol-Biotin and its Precursors

The creation of ABEI-biotin is a multi-step process that involves the synthesis of its precursors, N-(4-aminobutyl)-N-ethylisoluminol (ABEI) and an activated form of biotin (B1667282), followed by their conjugation.

Specific Reaction Pathways for Conjugate Formation

The synthesis of ABEI-biotin typically involves the formation of an amide bond between the primary amino group of ABEI and the carboxylic acid group of biotin. A common and efficient method for this conjugation is the mixed anhydride (B1165640) reaction. nih.gov

The precursor, N-(4-aminobutyl)-N-ethylisoluminol (ABEI), is a widely used chemiluminescent label due to its relatively high quantum efficiency and the presence of a terminal amino group on its alkyl-bridging arm, which is suitable for conjugation. nih.gov The synthesis of ABEI itself is a crucial first step. While detailed synthetic routes for ABEI are established, they often involve the derivatization of isoluminol. nih.govrsc.org

Once ABEI is obtained, it is reacted with an activated form of biotin. In the mixed anhydride method, biotin is first reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like tri-n-butylamine. This reaction forms a highly reactive mixed anhydride of biotin. Subsequently, the addition of ABEI to this reaction mixture leads to the nucleophilic attack of the primary amine of ABEI on the activated carbonyl of the mixed anhydride, resulting in the formation of the stable amide linkage in the ABEI-biotin conjugate. nih.gov

Purification and Characterization Techniques for this compound

Following the conjugation reaction, the crude product contains the desired ABEI-biotin conjugate, as well as unreacted starting materials and byproducts. Therefore, a robust purification strategy is essential to obtain a highly pure product.

Common purification techniques for ABEI-biotin include:

Thin-Layer Chromatography (TLC): TLC is often used as a quick and simple method to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful technique for the purification and analysis of the ABEI-biotin conjugate, allowing for the separation of the product from closely related impurities. nih.gov

Affinity Chromatography: Exploiting the high affinity of biotin for avidin (B1170675) or streptavidin, affinity chromatography is a highly specific purification method. The crude mixture can be passed through a column containing immobilized avidin or streptavidin. The ABEI-biotin conjugate will bind to the column, while unbound impurities are washed away. Elution of the purified conjugate can be achieved under denaturing conditions or by competitive displacement with free biotin. nih.gov

Once purified, the identity and purity of the ABEI-biotin conjugate are confirmed using various characterization techniques:

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the conjugate, confirming the successful coupling of ABEI and biotin. nih.gov

UV-Visible Spectroscopy: This technique can be used to determine the concentration of the conjugate in solution by measuring its absorbance at a specific wavelength. mesoscale.com

A summary of the purification and characterization techniques is provided in the table below.

| Technique | Purpose | Reference |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and method development | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment | nih.gov |

| Affinity Chromatography | High-specificity purification | nih.gov |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation | nih.gov |

| Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation | nih.gov |

| UV-Visible Spectroscopy | Concentration determination | mesoscale.com |

Design Principles for this compound Derivatives

The performance of ABEI-biotin in various applications can be fine-tuned by modifying its molecular structure. These modifications often focus on the linker connecting the chemiluminescent and biotin moieties or on the functional groups of the isoluminol core.

Strategic Linker Modifications for Enhanced Performance

Key strategies for linker modification include:

Hydrophilic Linkers: Introducing hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, can enhance the water solubility of the ABEI-biotin conjugate. nih.govrsc.orgsigmaaldrich.com Improved water solubility is crucial for applications in aqueous biological buffers and can lead to a better user experience. nih.gov Furthermore, hydrophilic linkers can reduce non-specific binding to surfaces and other biomolecules, thereby improving the signal-to-noise ratio in assays. nih.govrsc.org

Linker Length and Conformation: The length and flexibility of the linker can influence the accessibility of the biotin moiety for binding to avidin or streptavidin. An optimally designed linker ensures that the biotin is presented in a conformation that facilitates strong and efficient binding. sigmaaldrich.com

Cleavable Linkers: For certain applications, it may be desirable to release the labeled molecule after it has been captured. This can be achieved by incorporating a cleavable linker between the ABEI and biotin moieties. These linkers can be designed to be cleaved by specific chemical or enzymatic triggers. biorxiv.org

The impact of linker modifications on the properties of biotinylated probes is a subject of ongoing research, with the aim of developing conjugates with superior performance characteristics for specific applications. nih.gov

Functional Group Derivatization for Tailored Reactivity

Modification of the functional groups on the isoluminol core of ABEI can be employed to tailor its reactivity and enhance its chemiluminescent properties.

One important strategy is the introduction of a terminal carboxyl group into the isoluminol derivative. nih.govrsc.orgresearchgate.net This provides a convenient handle for conjugation to amino-functionalized molecules, including biotin derivatives with amino linkers. The carboxyl group can be readily activated, for example, by forming an N-hydroxysuccinimide (NHS) ester, which then efficiently reacts with primary amines to form a stable amide bond. nih.govrsc.org

Furthermore, synthetic modifications of the luminol (B1675438) core itself have been explored to fine-tune the photophysical properties of the chemiluminescent label. researchgate.net These modifications can influence the quantum yield of the chemiluminescence reaction, potentially leading to enhanced signal intensity and improved detection sensitivity in assays.

Spectroscopic and Mechanistic Studies on this compound Structure-Function Relationships

The utility of ABEI-biotin is intrinsically linked to its unique structure, which combines a light-emitting moiety with a high-affinity binding tag. Spectroscopic and mechanistic studies are crucial for understanding how this structure dictates its function in various applications, particularly in immunoassays.

A key functional aspect of ABEI-biotin is its involvement in chemiluminescence energy transfer (CET) systems. In one such system, the binding of ABEI-biotin to fluorescein-labeled avidin results in a quenching of the ABEI chemiluminescence. nih.gov This phenomenon is due to a direct interaction between the excited state product of ABEI and the fluorescein (B123965) molecule. The efficiency of this energy transfer can be monitored by measuring the ratio of light emission at two different wavelengths (e.g., 460 nm for ABEI and 525 nm for fluorescein). nih.gov This principle forms the basis for homogeneous assays where the binding event can be directly measured without the need for separation steps.

The mechanism of the isoluminol-enhanced chemiluminescence itself has been a subject of study. It has been shown that the reaction is peroxidase-dependent, and in the context of cellular assays, superoxide (B77818) anion (O2•−) is the primary reacting oxygen species measured. nih.gov The sensitivity of this detection method is remarkable, allowing for the detection of superoxide release from a very small number of cells. nih.gov

The structure of the linker between the ABEI and biotin moieties also plays a significant role in the structure-function relationship. The linker's length and composition can affect the binding affinity of the biotin to avidin, which in turn can influence the sensitivity of the assay. sigmaaldrich.com For instance, linkers that present the biotin in a more accessible conformation can lead to improved avidin binding and, consequently, enhanced assay performance. sigmaaldrich.com

Mechanistic Investigations of Chemiluminescence and Energy Transfer in Aminobutylethylisoluminol Biotin Systems

Detailed Chemiluminescence Reaction Pathway of Isoluminol Moiety

The chemiluminescence of the isoluminol moiety within the ABEI-biotin conjugate is a complex process initiated by oxidation in an alkaline environment. rsc.org This reaction ultimately produces an electronically excited aminophthalate derivative, which then decays to its ground state by emitting a photon of light.

Role of Oxidants and Catalytic Species in Light Emission

The generation of light from the isoluminol moiety is critically dependent on the presence of an oxidizing agent and often a catalyst to enhance the reaction efficiency. rsc.orgillinois.edu

Oxidants: Hydrogen peroxide (H₂O₂) is a commonly employed oxidant in luminol (B1675438) and isoluminol chemiluminescence. rsc.org In an alkaline medium, hydrogen peroxide is deprotonated to form the hydroperoxide anion, a stronger nucleophile that facilitates the oxidation of the luminol derivative. chemistryandlight.eu

Catalytic Species: A variety of species can catalyze the chemiluminescent reaction, significantly increasing the light output. These can be broadly categorized as:

Metal Ions and Complexes: Transition metal ions and their complexes are known to enhance the light emission from luminol-type compounds. illinois.eduresearchgate.net Studies on luminol have shown that iron porphyrins (like hemin), hemoglobin, and horseradish peroxidase (HRP) are particularly effective catalysts. illinois.edu Ferricyanide and Co(II) ions also demonstrate significant catalytic activity. illinois.edu The catalytic action is, however, susceptible to deactivation through decomposition by the oxidant or precipitation as hydroxides. illinois.edu For ABEI specifically, microperoxidase in conjunction with hydrogen peroxide has been utilized to trigger chemiluminescence. nih.gov

Nanomaterials: Copper nanoclusters have been shown to enhance the chemiluminescence of the luminol-hydrogen peroxide system, attributed to their catalytic properties. researchgate.net

The choice of catalyst can influence the intensity and duration of the light emission, a critical factor in the design of analytical assays. rsc.org

Intermediates and Excited State Formation in Aminobutylethylisoluminol Luminescence

The chemiluminescent reaction of luminol and its derivatives, including isoluminol, proceeds through several key intermediates to generate the light-emitting species. chemistryandlight.eu

Deprotonation: In a basic solution, the protons on the cyclic nitrogen atoms of the isoluminol moiety are abstracted. rsc.org Computational studies on luminol suggest the formation of a double deprotonated dianion is a crucial first step for activating molecular oxygen. researchgate.net

Oxidation and Intermediate Formation: The deprotonated isoluminol reacts with an oxidant, such as hydrogen peroxide. rsc.org This leads to the formation of a peroxide-containing intermediate. Theoretical models of the luminol reaction suggest a concerted addition of oxygen and elimination of nitrogen, bypassing the formation of a diazaquinone intermediate. researchgate.net The cleavage of the weak peroxide bond is a common feature in many chemiluminescent reactions, as it is an energetically favorable process. bris.ac.uk

Excited State Formation and Light Emission: The decomposition of the unstable peroxide intermediate results in the formation of an aminophthalate molecule in an electronically excited singlet state. chemistryandlight.eubris.ac.uk This excited species then relaxes to its ground state, releasing the excess energy as a photon of light. chemistryandlight.eu The specific wavelength of the emitted light is characteristic of the aminophthalate product. bris.ac.uk

Chemiluminescence Energy Transfer (CRET) Phenomena Involving Aminobutylethylisoluminol-Biotin

Chemiluminescence Resonance Energy Transfer (CRET) is a powerful technique that modifies the emission properties of the ABEI-biotin system, enabling more sophisticated detection methods. nih.govnih.govnih.gov CRET involves the non-radiative transfer of energy from the excited aminophthalate (the donor) to a suitable acceptor molecule (a fluorophore). nih.gov

Principles of Luminescence Quenching by Acceptor Molecules

When an acceptor molecule is in close proximity to the excited donor produced in the chemiluminescent reaction, the energy can be transferred, leading to a decrease, or "quenching," of the donor's light emission. nih.govnih.gov This phenomenon is central to homogeneous assays based on ABEI-biotin.

In a typical setup, ABEI-biotin's chemiluminescence is quenched upon binding to an avidin (B1170675) molecule that has been labeled with a fluorescent dye (fluorophore). nih.gov This quenching is the result of a direct interaction between the excited state product of ABEI and the fluorophore. nih.gov The efficiency of this energy transfer, and therefore the degree of quenching, is highly dependent on the distance between the donor and acceptor and their spectral properties.

Spectral Overlap and Efficiency of Energy Transfer in Biotin-Avidin-Fluorophore Systems

The efficiency of CRET is governed by several factors, most notably the degree of overlap between the emission spectrum of the chemiluminescent donor (the excited aminophthalate from ABEI) and the absorption spectrum of the fluorescent acceptor. researchgate.net

Spectral Overlap: For efficient energy transfer to occur, the energy of the photon that the donor would emit must match the energy of a photon that the acceptor can absorb. researchgate.net In the ABEI-biotin-avidin-fluorophore system, a significant overlap between the chemiluminescence spectrum of ABEI and the absorption spectrum of the fluorophore is essential for effective CRET. nih.govresearchgate.net

Biotin-Avidin Interaction: The extremely high affinity between biotin (B1667282) and avidin (or streptavidin) provides a stable and specific means to bring the ABEI donor and the fluorophore acceptor into close proximity. nih.govthermofisher.com Avidin is a tetrameric protein, meaning each molecule can bind up to four biotin molecules, allowing for the assembly of a multi-component complex that facilitates efficient energy transfer. thermofisher.com

Measuring Energy Transfer: The efficiency of CRET can be quantified by measuring the ratio of light emitted at two different wavelengths: the emission maximum of the ABEI donor (around 460 nm) and the emission maximum of the fluorophore acceptor (e.g., 525 nm for fluorescein). nih.gov A decrease in the ratio of the donor's emission to the acceptor's emission indicates that energy transfer is occurring. nih.gov

This principle has been successfully applied to develop homogeneous assays for biotin, where the concentration of free biotin is determined by its ability to compete with ABEI-biotin for binding sites on fluorescein-avidin, thereby modulating the CRET efficiency. nih.gov

Theoretical and Computational Modeling of this compound Chemiluminescence Processes

While specific computational studies on the entire this compound conjugate are not widely available, extensive theoretical and computational modeling of the core luminol structure provides significant insights into the chemiluminescence mechanism that are applicable to its derivatives. researchgate.netmdpi.com

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful computational tools used to model the reaction pathways of chemiluminescent compounds. researchgate.netmdpi.com These studies help to:

Elucidate Reaction Mechanisms: Computational models have been instrumental in refining the proposed mechanism for luminol chemiluminescence. For instance, they have provided evidence that the reaction proceeds through a concerted addition of oxygen and elimination of nitrogen, rather than through a diazaquinone intermediate, and that a double deprotonated luminol anion is the species that reacts with molecular oxygen. researchgate.net

Identify Key Intermediates: Modeling helps to identify and characterize the transient intermediates, such as the crucial peroxide intermediate, which are difficult to observe experimentally. chemistryandlight.euresearchgate.net

Understand the Chemiexcitation Step: A key focus of computational studies is the "chemiexcitation" step, where chemical energy is converted into electronic excitation energy. researchgate.net Models suggest that an electron transfer from the aniline (B41778) part of the molecule to the peroxide bond initiates the formation of the excited state.

Predict Quantum Yields: By analyzing the thermodynamics and kinetics of the light-producing pathway versus competing "dark" pathways, computational methods can help predict the chemiluminescence quantum yield and guide the design of new, more efficient chemiluminogens. mdpi.com

These theoretical investigations provide a molecular-level understanding of the factors that govern the efficiency of light production, from the initial oxidation to the final emission of a photon. mdpi.com

Advanced Applications of Aminobutylethylisoluminol Biotin in Research Assay Development

Nucleic Acid Detection and Analysis with Biotinylated Isoluminol Probes

The high affinity of the biotin-streptavidin interaction has been extensively applied to the detection of nucleic acids. Biotinylated DNA and RNA probes, when combined with a streptavidin-based reporter system (such as streptavidin-HRP and a chemiluminescent substrate like a luminol (B1675438) derivative), provide a safe and highly sensitive alternative to radioactive probes. nih.govbiorxiv.org

Several enzymatic and chemical methods are available for labeling DNA and RNA probes with biotin (B1667282), allowing for flexibility in experimental design.

Enzymatic 3'-End Labeling: Terminal deoxynucleotidyl transferase can add biotin-11-dUTP residues to the 3' terminus of oligonucleotides. scilit.com For RNA, specific polymerases like E. coli poly(A) polymerase can be used to add N6-biotin-ATP to the 3' end. nih.govresearchgate.net Another strategy involves using ϕ29 DNA polymerase in a template-directed fill-in reaction with biotin-dUTP. nih.govresearchgate.net

Ligation-Based Labeling: T4 DNA ligase can be used to join a biotinylated DNA oligonucleotide to an RNA 3' end, guided by a complementary DNA "splint". nih.govresearchgate.net This method is effective even for RNAs with heterogeneous 3' ends. nih.govresearchgate.net

PCR-Based Labeling: One of the most common methods is to use a 5'-biotinylated primer during a polymerase chain reaction (PCR), which results in the incorporation of the label into the amplified DNA product. thermofisher.com

Internal Labeling: Biotinylated dUTP analogues can be incorporated into DNA fragments internally through techniques like nick translation or by RNA polymerases (T7, T3, SP6) during in vitro transcription. thermofisher.com

| Method | Nucleic Acid | Principle | Key Reagents | Reference |

|---|---|---|---|---|

| PCR End-Labeling | DNA | Incorporation of a labeled primer during amplification. | 5'-biotinylated primer, DNA polymerase | thermofisher.com |

| 3' End Extension | RNA | Enzymatic addition of biotinylated ATP to the 3' terminus. | E. coli poly(A) polymerase, N6-biotin-ATP | nih.govresearchgate.net |

| Splint-Dependent Ligation | RNA | Ligation of a biotinylated DNA oligo to the RNA 3' end. | T4 DNA ligase, biotinylated DNA donor, DNA splint | nih.govresearchgate.net |

| Nick Translation | DNA | Internal incorporation of labeled nucleotides at nicks. | DNase I, DNA Polymerase I, biotin-dUTP | thermofisher.com |

| In Vitro Transcription | RNA | Incorporation of labeled nucleotides during RNA synthesis. | T7/T3/SP6 RNA Polymerase, biotin-dUTP | thermofisher.com |

Biotinylated probes are central to modern hybridization techniques, enabling the detection of specific DNA or RNA sequences immobilized on a solid support.

Southern and Northern Blots: In these classic techniques, DNA (Southern) or RNA (Northern) is separated by gel electrophoresis, transferred to a membrane, and hybridized with a specific biotinylated probe. nih.govbiorxiv.org In a chemiluminescent Northern blot method, or "Chemi-Northern," the membrane is incubated with streptavidin-HRP after hybridization, which binds to the biotinylated probe. biorxiv.org The addition of an enhanced chemiluminescent substrate allows for highly sensitive detection of the target RNA, with the ability to detect attomole amounts of RNA in as little as one second. biorxiv.org This method provides a fast, sensitive, and non-radioactive means to measure changes in RNA expression and processing. biorxiv.org

Liquid Hybridization (LH) Assays: To improve sensitivity and speed, hybridization can be performed in solution first, followed by capture and detection on a solid phase. mdpi.comsemanticscholar.org In this approach, total RNA is hybridized with a biotinylated probe in a liquid phase. semanticscholar.org Following hybridization, the mixture is subjected to gel electrophoresis, transferred to a nylon membrane, and detected using streptavidin-HRP and a chemiluminescent substrate. semanticscholar.org This LH protocol has been shown to be 10-100 times more sensitive than traditional Northern blots for detecting mRNAs and small RNAs, with sensitivity comparable to radioactive methods. semanticscholar.org

Dot Blots and Microarrays: These formats involve immobilizing target nucleic acids (or probes) in an array format on a membrane or glass slide. Biotinylated probes are then used for hybridization, and the signal is detected, often via streptavidin conjugated to a fluorophore or an enzyme for chemiluminescent or colorimetric readout. nih.gov This allows for high-throughput analysis of gene expression. The detection of target sequences in the 1- to 10-picogram range is achievable with enzyme incubation periods of an hour or less. nih.gov

Applications in Investigating Macromolecular Interactions

The unique structure of Aminobutylethylisoluminol-biotin (ABEI-biotin), which combines a highly specific binding moiety (biotin) with a sensitive chemiluminescent reporter (ABEI), makes it a powerful tool for studying complex interactions between macromolecules. The foundational principle of its application rests on the exceptionally strong and specific interaction between biotin and avidin (B1170675) (or streptavidin). This interaction serves as a reliable anchor for designing assays that can probe the binding events between proteins, nucleic acids, and other large biological molecules.

A key application is in the development of homogeneous assays based on chemiluminescence resonance energy transfer (CLET). In one such system, the interaction between ABEI-biotin and a fluorescein-labeled avidin molecule was investigated to quantify biotin levels. nih.gov When ABEI-biotin is unbound, its chemiluminescent reaction, catalyzed by microperoxidase and hydrogen peroxide, produces light primarily at a wavelength of 460 nm. nih.gov However, upon binding to fluorescein-avidin, the close proximity of the ABEI molecule to the fluorescein (B123965) molecule allows for non-radiative energy transfer. This results in the quenching of the ABEI chemiluminescence and the emission of light from the excited fluorescein at a different wavelength (525 nm). nih.gov The ratio of light emission at these two wavelengths changes significantly upon binding, providing a direct measure of the interaction. Research has demonstrated a 2.5-fold decrease in the ratio of blue (460 nm) to green (525 nm) light emission when ABEI-biotin is bound to fluorescein-avidin compared to when it is free. nih.gov This CLET-based method enables the development of sensitive, no-wash assays for studying binding kinetics and quantifying molecules in complex biological samples.

Beyond CLET, ABEI-biotin is integral to pull-down assays designed to identify and characterize protein-DNA and protein-protein interactions. nih.gov In these assays, a "bait" molecule—such as a specific DNA oligonucleotide or a protein of interest—is labeled with ABEI-biotin. This labeled bait is then incubated with a complex mixture of proteins, such as a cell lysate. nih.govyoutube.com Any proteins that interact with the bait will form a complex. These complexes can then be selectively captured from the solution using streptavidin-coated magnetic beads or agarose (B213101) resin. nih.govresearchgate.net After washing away non-specifically bound molecules, the presence of the captured proteins can be confirmed, and the interaction can be quantified by measuring the chemiluminescent signal from the ABEI tag. This approach avoids the use of radioactive materials and offers high sensitivity for detecting even transient or low-affinity interactions. nih.gov The design of the biotinylated probe is critical; for DNA-protein interaction studies, a probe size of 125–425 bp is often considered optimal to avoid steric hindrance from the streptavidin bead. nih.gov

Table 1: Research Findings in ABEI-Biotin Based Macromolecular Interaction Assay

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Assay Type | Homogeneous Chemiluminescence Resonance Energy Transfer (CLET) | Used to quantify serum biotin by measuring the interaction between ABEI-biotin and fluorescein-avidin. | nih.gov |

| Chemiluminescence Peak (Unbound) | ABEI-biotin with microperoxidase-H₂O₂ | 460 nm (Blue) | nih.gov |

| Chemiluminescence Peak (Bound) | ABEI-biotin bound to fluorescein-avidin | 525 nm (Green) | nih.gov |

| Signal Change upon Interaction | Comparison of bound vs. unbound ABEI-biotin | A 2.5-fold decrease in the 460 nm/525 nm emission ratio. | nih.gov |

| Assay Detection Range | CLET-based biotin assay | 1 to 10 nM | nih.gov |

Enzymatic Assay Integration of this compound

The integration of ABEI-biotin into enzymatic assays dramatically enhances detection sensitivity and versatility. The chemiluminescent signal from ABEI can be initiated or amplified by specific enzymes, allowing for the development of robust and highly specific detection systems that are central to modern diagnostics and research.

Development of Enzyme-Coupled Chemiluminescent Detection Systems

Enzyme-coupled systems leverage enzymes to either directly trigger the light-emitting reaction of ABEI or to amplify the signal generated from an ABEI-labeled molecule. In a direct system, an enzyme like horseradish peroxidase (HRP), in the presence of an enhancer and an oxidant such as hydrogen peroxide, can catalyze the oxidation of the isoluminol ring of ABEI, resulting in a flash of light. syngene.com The intensity of this light is proportional to the amount of ABEI present.

More commonly, ABEI-biotin is used in an indirect, enzyme-amplified format. In this configuration, the ABEI-biotin conjugate serves as a high-affinity tag. The system typically involves a target molecule immobilized on a solid phase (e.g., a microplate well). This target is detected by a binder molecule (like an antibody or a DNA probe) which is either directly labeled with ABEI-biotin or is subsequently recognized by an ABEI-biotin-labeled secondary reagent. A streptavidin-enzyme conjugate (e.g., Streptavidin-HRP or Streptavidin-Alkaline Phosphatase) is then added. nih.gov The streptavidin binds to the biotin on the ABEI-biotin tag, effectively linking the enzyme to the target molecule. The addition of the enzyme's specific chemiluminescent substrate initiates a reaction that produces a sustained and amplified light output. syngene.comnih.gov For instance, when Streptavidin-AP is used, it dephosphorylates a 1,2-dioxetane (B1211799) substrate, leading to the formation of an unstable intermediate that decomposes and emits light. nih.gov This enzymatic amplification allows for the detection of picogram or even femtogram levels of a target protein, far exceeding the sensitivity of non-amplified methods. syngene.com

Table 2: Comparison of ABEI-Biotin Detection Systems

| Detection System | Principle | Key Components | Primary Advantage |

|---|---|---|---|

| Direct Chemiluminescence | ABEI-biotin itself is the light source, with its reaction triggered by a chemical or enzymatic catalyst. | ABEI-biotin, Oxidant (e.g., H₂O₂), Catalyst (e.g., Microperoxidase). nih.gov | Simpler assay format, fewer reagents. |

| Enzyme-Coupled Amplification | ABEI-biotin acts as a tag to recruit an enzyme (via streptavidin), which then generates a strong signal from a separate substrate. | ABEI-biotin, Streptavidin-Enzyme Conjugate (e.g., Streptavidin-AP), Chemiluminescent Substrate (e.g., Dioxetane). nih.gov | Significant signal amplification, leading to ultra-high sensitivity. syngene.com |

Synergistic Integration of Aminobutylethylisoluminol Biotin with Novel Technologies and Materials

Nanomaterial Conjugation Strategies for Enhanced Sensing

The conjugation of ABEI-biotin with various nanomaterials has been a significant area of research, aiming to amplify signal output, improve sensitivity, and enable multiplexed detection.

Biotinylated Magnetic Nanoparticles in Immunoassays and Separations

Biotinylated magnetic nanoparticles (MNPs) are widely utilized in immunoassays and separation protocols due to their unique magnetic properties, which allow for efficient separation and manipulation of target analytes. mdpi.com The high surface area of MNPs provides a solid phase for the immobilization of a large number of biotin (B1667282) molecules, which can then bind to streptavidin-conjugated components.

In the context of immunoassays, anti-biotin antibody-modified magnetic beads have been used in competitive assays for the detection of small molecules like biotin. nih.gov In such a setup, free biotin in a sample competes with biotinylated probes, such as DNA-gold nanoparticles, for binding to the antibody-coated magnetic beads. nih.gov The presence of the analyte results in a decreased capture of the biotinylated probe, leading to a detectable signal change. nih.gov This approach offers a rapid method for hapten detection, with all steps completed in a relatively short time frame. nih.gov

The strong, non-covalent interaction between biotin and streptavidin is a cornerstone of many immunoassay designs. thermofisher.commdpi.com However, this very strength can also be a source of interference, particularly with the increasing use of high-dose biotin supplements. nih.govnih.govnih.govmyadlm.org Excess biotin in a sample can saturate the streptavidin-binding sites on magnetic particles, leading to falsely low results in sandwich immunoassays or falsely high results in competitive assays. mdpi.comnih.govmyadlm.org This has prompted the development of methods to mitigate biotin interference, such as pre-treating samples with streptavidin-coated microparticles to capture excess biotin. researchgate.net

Gold Nanoparticle Platforms for Aminobutylethylisoluminol-Biotin Functionalization

Gold nanoparticles (AuNPs) are excellent platforms for biosensing due to their unique optical properties, high surface-area-to-volume ratio, and ease of functionalization. thermofisher.comthermofisher.com The functionalization of AuNPs with biotin has been extensively explored to create versatile probes for various bioassays. nih.govresearchgate.net

The strong affinity of thiol groups for gold surfaces allows for the stable attachment of biotinylated thiol ligands to AuNPs. mdpi.com This creates a platform where the biotin molecules are readily available for interaction with avidin (B1170675) or streptavidin. The number of biotin units on the surface of AuNPs can be precisely controlled, which is crucial for modulating their interaction with avidin and controlling aggregation patterns. nih.govresearchgate.net The size of the AuNPs also influences the number of avidin molecules that can bind to the surface, with larger nanoparticles accommodating a relatively greater amount of avidin. nih.govresearchgate.net

In one competitive immunoassay for biotin detection, biotinylated thiol-DNA gold nanoparticles were used as probes in conjunction with anti-biotin antibody-modified magnetic beads. nih.gov The presence of free biotin prevented the binding of the biotin-GNPs to the magnetic beads, resulting in a colorimetric signal in the supernatant. nih.gov This assay demonstrated a limit of detection in the picomolar range. nih.gov

| Nanoparticle | Functionalization | Application | Key Finding |

| Magnetic Nanoparticles | Anti-biotin antibody | Competitive immunoassay for biotin | Rapid detection with a limit of detection of 2 pmol. nih.gov |

| Gold Nanoparticles | Biotinylated thiol-DNA | Competitive immunoassay for biotin | Colorimetric detection based on nanoparticle aggregation. nih.gov |

Hybrid Nanomaterial-Aminobutylethylisoluminol-Biotin Systems for Advanced Biosensing

Hybrid nanomaterials, which combine the properties of different types of nanomaterials, offer synergistic advantages for developing highly sensitive and robust biosensors. mdpi.commdpi.comnih.gov These hybrid systems can enhance signal transduction and provide a stable matrix for biomolecule immobilization. mdpi.comnih.gov

One area of interest is the use of quantum dots (QDs) in conjunction with biotinylated molecules for fluorescence-based sensing. mdpi.comnih.gov QDs are semiconductor nanocrystals with unique photophysical properties, including high quantum yields and resistance to photobleaching. mdpi.com Biotin-functionalized QDs can be used to specifically label and detect target molecules. nih.govresearchgate.net For instance, streptavidin-conjugated QDs can bind to biotinylated DNA probes, enabling the detection of specific nucleic acid sequences through fluorescence resonance energy transfer (FRET). mdpi.com

The development of hybrid materials, such as those combining magnetic nanoparticles with gold or carbon nanotubes, can create multifunctional platforms for biosensing. researchgate.net These systems can leverage the separation capabilities of magnetic nanoparticles with the optical or electrochemical properties of other nanomaterials to achieve highly sensitive and selective detection.

Microfluidic and Lab-on-Chip Applications of this compound Assays

Microfluidic and lab-on-a-chip (LOC) technologies offer numerous advantages for conducting bioassays, including reduced sample and reagent consumption, faster analysis times, and the potential for portability and automation. nih.gov The integration of ABEI-biotin-based assays onto these platforms has led to the development of sensitive and efficient analytical devices.

The strong and specific interaction between biotin and avidin/streptavidin is well-suited for implementation in microfluidic systems. nih.gov This interaction can be used to immobilize capture probes or to label target molecules within the microchannels of a device. For example, a microfluidic device has been developed for the dual detection of amino acid metabolism disorders using cell-free protein synthesis. nih.gov While not directly using ABEI-biotin, this demonstrates the potential for complex biological assays to be performed on a chip. nih.gov

The chemiluminescence of ABEI provides a highly sensitive detection method that can be readily integrated into microfluidic devices. The light emission can be detected using miniaturized photodetectors, enabling the development of compact and portable biosensors.

Methodological Optimization and Performance Validation of Aminobutylethylisoluminol Biotin Based Assays

Parameters Affecting Assay Sensitivity and Detection Limits

The sensitivity and detection limits of ABEI-biotin assays are influenced by several critical factors, from the generation and amplification of the chemiluminescent signal to the effective reduction of background noise.

Signal Generation and Amplification Strategies

The core of an ABEI-biotin assay's sensitivity lies in the efficiency of its signal generation and the strategies employed to amplify this signal. The chemiluminescent reaction of ABEI, a derivative of isoluminol, produces light that can be quantified to determine the concentration of an analyte.

Several strategies can be employed to enhance the signal in ABEI-based assays:

Enzyme-Mediated Enhancement: The use of enzymes, such as horseradish peroxidase (HRP), in conjunction with enhancers like p-iodophenol, can significantly increase the light output from the ABEI reaction. nih.govnih.gov For instance, the addition of 4-iodophenol (B32979) has been shown to result in a 3-fold to 10-fold signal enhancement in Western blotting and immunodot binding assays, respectively. nih.gov

Avidin-Biotin Complex (ABC) Method: This technique leverages the high affinity between avidin (B1170675) and biotin (B1667282) to create large complexes. news-medical.net By using biotinylated antibodies and avidin-enzyme conjugates, a higher ratio of enzyme to antibody is achieved, leading to substantial signal amplification. news-medical.net

Labeled Streptavidin-Biotin (LSAB) Method: Similar to the ABC method, the LSAB technique involves incubating a biotinylated antibody with a streptavidin-reporter enzyme complex. news-medical.net This results in signal amplification, although the complexes formed are generally smaller than in the ABC method. news-medical.net

Nanoparticle-Based Amplification: The use of gold nanoparticles (AuNPs) labeled with ABEI can lead to a strong electrochemical chemiluminescence (ECL) response. researchgate.net This approach has been utilized for the detection of adenosine (B11128) with a very low detection limit. researchgate.net

A study on a homogeneous assay for biotin using chemiluminescence energy transfer between ABEI-biotin and fluorescein-avidin demonstrated a detection range of 1 to 10 nM. nih.gov This was achieved by measuring the ratio of chemiluminescence at two different wavelengths. nih.gov Another study on the electrochemiluminescence of ABEI reported a detection limit of 2.2 x 10⁻¹² mol L⁻¹ for ABEI under optimal conditions. nih.gov

Background Reduction and Signal-to-Noise Ratio Enhancement

Minimizing background noise is as crucial as maximizing the signal to achieve a high signal-to-noise ratio, which directly impacts assay sensitivity. High background can stem from several sources, including non-specific binding of assay components and inherent luminescence from the sample matrix.

Key strategies for background reduction include:

Blocking Agents: The use of blocking agents, such as bovine serum albumin (BSA), is a common practice to prevent non-specific binding to microplate wells or other solid phases. researchgate.net However, insufficient blocking can still lead to high background. researchgate.net

Washing Steps: Thorough and optimized washing steps are critical to remove unbound reagents that can contribute to background signals. researchgate.net

Buffer Composition: The ionic strength of buffers can influence non-specific binding. nih.gov Increasing the salt concentration in buffers has been shown to effectively reduce non-specific avidin binding. nih.gov

pH Optimization: The pH of the reaction buffer can significantly affect the chemiluminescent reaction and background levels. nih.gov For example, in ABEI-based systems, the presence of enhancers like p-iodophenol is pH-dependent. nih.gov

Analytical Specificity and Cross-Reactivity Considerations

The specificity of an ABEI-biotin assay is paramount to ensure that the measured signal is solely due to the analyte of interest. This involves minimizing non-specific binding within the biotin-avidin system and addressing potential interference from endogenous biotin.

Minimizing Non-Specific Binding in Biotin-Avidin Systems

The strong interaction between biotin and avidin (or streptavidin) is the foundation of many ABEI-biotin assays. rockland.com However, non-specific binding of avidin or streptavidin can be a significant issue.

Methods to minimize non-specific binding include:

Use of Streptavidin or Deglycosylated Avidin: Streptavidin, lacking the glycoprotein (B1211001) portion of avidin, generally exhibits less non-specific binding. rockland.com Similarly, deglycosylated avidins can be used to reduce this issue while maintaining high biotin-binding affinity. rockland.com

Buffer Optimization: Increasing the ionic strength of buffers, for instance by adding NaCl, can effectively reduce non-specific avidin binding. nih.govrockland.com

Blocking Free Streptavidin Sites: Pre-incubating streptavidin-coated surfaces with a biotin wash can block any unbound streptavidin sites, preventing naturally occurring biotinylated proteins in the sample from binding. researchgate.net

Antibody Pre-incubation: A pre-incubation method, where the antibody is adsorbed to avidin before being added to the assay, has proven to be a highly efficient way to reduce non-specific binding of antibodies to avidin-coated plates. nih.gov

| Strategy | Description | Reference |

|---|---|---|

| Use of Streptavidin | Streptavidin shows less non-specific binding compared to avidin due to the absence of a glycoprotein portion. | rockland.com |

| Deglycosylated Avidin | Removing the sugar components from avidin reduces its non-specific binding properties. | rockland.com |

| Increased Buffer Ionic Strength | Adding salt (e.g., ~0.5 M NaCl) to buffers can decrease non-specific interactions. | nih.govrockland.com |

| Blocking Free Streptavidin Sites | A pre-wash with biotin solution blocks unoccupied streptavidin sites on solid supports. | researchgate.net |

| Antibody Pre-incubation | Adsorbing the antibody to avidin before the assay can significantly reduce non-specific binding. | nih.gov |

Methodological Approaches to Address Endogenous Biotin Interference in Assay Readouts

Endogenous biotin, present in biological samples, can compete with the ABEI-biotin conjugate for binding sites on avidin or streptavidin, leading to inaccurate results. nih.gov This interference can cause falsely low results in sandwich immunoassays and falsely high results in competitive immunoassays. nih.govmyadlm.org

Several methodological approaches can address this interference:

Biotin Depletion: This involves pre-treating the sample with streptavidin-coated magnetic particles to remove endogenous biotin. nih.gov

Reagent Modification: Adding a biotin antibody to the assay reagents can help neutralize the interfering endogenous biotin. nih.gov

Pre-conjugation of Reagents: Pre-conjugating the biotinylated antibody with the streptavidin solid phase before adding the patient sample has been shown to be effective in mitigating biotin interference. researchgate.net

Sample Dilution: Diluting the sample can lower the concentration of endogenous biotin, thereby reducing its interfering effect. nih.gov

Alternative High-Affinity Systems: Replacing the biotin-streptavidin system with other high-affinity pairs, such as the fluorescein (B123965) isothiocyanate (FITC)-anti-FITC system, can eliminate biotin interference. mdpi.com

| Method | Principle | Reference |

|---|---|---|

| Biotin Depletion | Pre-treatment of the sample with streptavidin-coated particles to remove free biotin. | nih.gov |

| Reagent Modification | Addition of a biotin antibody to the assay reagents to neutralize endogenous biotin. | nih.gov |

| Pre-conjugation | Pre-binding the biotinylated antibody to the streptavidin solid phase before sample addition. | researchgate.net |

| Sample Dilution | Reducing the concentration of both the analyte and interfering biotin. | nih.gov |

| Alternative Affinity Systems | Using non-biotin-based systems like FITC-anti-FITC. | mdpi.com |

Reproducibility, Robustness, and Validation Protocols for Aminobutylethylisoluminol-Biotin Assays

Ensuring the reliability of ABEI-biotin assays requires rigorous validation of their reproducibility and robustness. This involves assessing the assay's performance under various conditions and establishing clear validation protocols.

Reproducibility is typically assessed by determining the precision of the assay, both within a single run (intra-assay precision) and between different runs (inter-assay precision). A study evaluating an anti-biotin interference method considered a daily precision of ≤1/3 of the allowable total error (TEa) to be acceptable. nih.govresearchgate.net

Robustness refers to the capacity of an assay to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal use.

Validation protocols for ABEI-biotin assays should be comprehensive and follow established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI). Key validation parameters include:

Accuracy: This can be evaluated through recovery studies, where a known amount of the analyte is added to a sample and the recovery is measured. Acceptable recovery rates are often considered to be between 90% and 110%. nih.gov Bias can also be assessed using external quality assessment (EQA) samples, with a relative bias of ≤1/2 TEa often being the target. nih.gov

Limit of Blank (LoB), Limit of Detection (LoD), and Limit of Quantitation (LoQ): These parameters define the lower limits of the assay's performance. The LoB is the highest measurement expected in a blank sample, the LoD is the lowest analyte concentration that can be reliably distinguished from the LoB, and the LoQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov

Linearity: This assesses the ability of the assay to provide results that are directly proportional to the concentration of the analyte within a given range.

Specificity and Interference: As discussed previously, thorough investigation of potential cross-reactivity and interference from substances like endogenous biotin is a critical part of validation.

A study developing an anti-biotin interference method evaluated these parameters according to NCCLS/CLSI documents EP15-A3 and EP17-A. nih.gov

Comparative Evaluation of Aminobutylethylisoluminol Biotin with Alternative Labeling Technologies

Performance Metrics Against Radioactive and Fluorescent Labels

The performance of a labeling technology is fundamentally determined by its ability to generate a measurable signal that is both sensitive and proportional to the amount of analyte present. Historically, radioactive isotopes and fluorescent dyes have been the mainstays of sensitive immunoassays. However, chemiluminescent compounds like ABEI, particularly when coupled with biotin (B1667282) for signal amplification, present a compelling alternative.

Radioactive Labels: Isotopes such as ¹²⁵I have been widely used due to their high sensitivity, capable of detecting minute quantities of target molecules. This sensitivity stems from the direct measurement of radioactive decay, which is an inherently low-background process. However, the use of radioactive materials is encumbered by significant drawbacks, including health and safety risks, the need for specialized handling and disposal protocols, and the short half-life of the isotopes, which limits the long-term stability of labeled reagents. bitesizebio.com

Fluorescent Labels: Fluorescent labels, or fluorophores, offer a safer alternative to radioisotopes and are well-suited for a variety of applications, including multiplexing, which allows for the simultaneous detection of multiple analytes. bioradiations.com The signal from fluorescent labels is stable over time, permitting re-imaging and analysis. However, the sensitivity of fluorescent detection can be limited by background autofluorescence from biological samples and certain laboratory materials. azurebiosystems.com While infrared fluorescent blotting has shown sensitivity comparable or even superior to some chemiluminescent methods due to a high signal-to-noise ratio, this is not universally the case across all fluorescent applications. bitesizebio.com

Aminobutylethylisoluminol-Biotin (Chemiluminescence): ABEI-biotin utilizes a chemical reaction to generate light, a process known as chemiluminescence. This method can achieve very high sensitivity, often in the femtogram range, which can be 10 to 100 times more sensitive than some fluorescent detection methods. azurebiosystems.com The incorporation of biotin allows for signal amplification through the high-affinity interaction with streptavidin, which can be conjugated to an enzyme like horseradish peroxidase (HRP). This biotin-streptavidin system can further enhance sensitivity by a factor of 2 to 4 compared to traditional chemiluminescent immunoassays. The primary drawback of chemiluminescence is the transient nature of the signal, which is generated by an enzymatic reaction and diminishes over time. This can make precise quantification challenging and limits the window for analysis.

Interactive Data Table: Comparative Performance of Labeling Technologies

| Feature | This compound (Chemiluminescence) | Radioactive Labels (e.g., ¹²⁵I) | Fluorescent Labels (e.g., FITC, Cy-dyes) |

| Sensitivity | High to Very High | Very High | Moderate to High |

| Signal Stability | Low (transient signal) | Moderate (dependent on isotope half-life) | High (stable signal) ptglab.com |

| Signal-to-Noise Ratio | High | High | Moderate (can be affected by autofluorescence) azurebiosystems.com |

| Dynamic Range | Moderate | Wide | Wide |

| Multiplexing Capability | Limited | Limited | High bioradiations.com |

| Safety Concerns | Low | High | Low |

Advantages and Limitations in Specific Analytical Contexts

The suitability of ABEI-biotin as a label is highly dependent on the specific requirements of the analytical application, such as immunoassays (e.g., ELISA) and western blotting.

Immunoassays (ELISA, CLIA): In the context of enzyme-linked immunosorbent assays (ELISA) and chemiluminescent immunoassays (CLIA), ABEI-biotin offers significant advantages. The high signal amplification provided by the biotin-streptavidin system allows for the detection of very low concentrations of analytes. nih.gov This is particularly beneficial in clinical diagnostics where early detection of disease markers is crucial. Chemiluminescent assays based on biotin-streptavidin systems are often fully automated, leading to a short turnaround time and high throughput. nih.gov

However, a major limitation of any biotin-based assay system, including those using ABEI-biotin, is the potential for interference from endogenous or exogenous biotin in the sample. nih.govnih.govnih.gov High levels of biotin, for instance from dietary supplements, can saturate the streptavidin-binding sites, leading to falsely low or high results depending on the assay format (competitive vs. sandwich). nih.govnih.gov This has prompted the U.S. Food and Drug Administration (FDA) to issue safety communications regarding biotin interference in clinical assays. nih.gov

Western Blotting: In western blotting, chemiluminescent detection using substrates for HRP (often used in conjunction with biotinylated secondary antibodies) is a popular choice due to its high sensitivity, making it ideal for detecting low-abundance proteins. The reagents and protocols are well-established and generally more cost-effective than fluorescent methods.

The primary limitations of ABEI-biotin-based chemiluminescence in western blotting are the semi-quantitative nature of the results due to the variable kinetics of the enzyme-substrate reaction and the difficulty in performing multiplex analysis. azurebiosystems.com Since the light is emitted in a broad spectrum, it is challenging to differentiate signals from multiple proteins on the same blot. azurebiosystems.com This often necessitates stripping and reprobing the membrane, which can lead to sample loss and variability. bioradiations.com In contrast, fluorescent detection excels at multiplexing, allowing for the simultaneous detection of a target protein and a loading control on the same blot, which is crucial for accurate quantification. bioradiations.com

Interactive Data Table: Suitability of Labeling Technologies in Different Analytical Contexts

| Application | This compound (Chemiluminescence) | Radioactive Labels | Fluorescent Labels |

| High-Throughput Screening | Advantage: High sensitivity and potential for automation. nih.gov | Limitation: Cumbersome handling and disposal. | Advantage: Stable signal and multiplexing capabilities. |

| Low-Abundance Protein Detection | Advantage: Excellent sensitivity. | Advantage: High sensitivity. | Limitation: Can be less sensitive than chemiluminescence. azurebiosystems.com |

| Quantitative Analysis | Limitation: Signal is transient and can be non-linear. azurebiosystems.com | Advantage: Direct and quantitative signal. | Advantage: Stable and proportional signal allows for accurate quantification. azurebiosystems.com |

| Multiplexing | Limitation: Difficult to perform true multiplexing. azurebiosystems.com | Limitation: Limited by spectral overlap of isotopes. | Advantage: Excellent for simultaneous detection of multiple targets. bioradiations.com |

| In Vivo Imaging | Limitation: Generally not suitable. | Limitation: Significant safety concerns. | Advantage: Widely used for in vivo imaging. |

Economic and Practical Considerations for Research Laboratory Adoption

The decision to adopt a particular labeling technology in a research laboratory is influenced by a combination of economic and practical factors.

Economic Considerations:

Reagent Costs: Chemiluminescent assays utilizing ABEI-biotin and HRP-conjugated streptavidin are often considered more cost-effective than fluorescent methods, especially for single-target detection. The secondary antibodies used in fluorescent western blotting are generally more expensive. nih.gov However, the ability to multiplex with fluorescent labels can lead to long-term cost savings by reducing the amount of precious sample and other reagents used per data point.

Equipment Costs: A significant advantage of chemiluminescence is that many laboratories are already equipped with the necessary CCD camera-based digital imagers or have access to a darkroom for film development. Fluorescent detection, particularly in the infrared spectrum, may require a specialized digital imaging system with appropriate lasers and filters, which represents a higher initial capital investment. azurebiosystems.com

Practical Considerations:

Workflow and Ease of Use: The protocols for chemiluminescent detection are well-established and generally straightforward. However, the transient nature of the signal requires precise timing for imaging. Fluorescent detection offers a more flexible workflow as the signal is stable, allowing the membrane to be imaged at any time after the final wash steps and even re-imaged later if necessary.

Multiplexing and Data Quality: For research requiring the analysis of multiple proteins, the multiplexing capability of fluorescent labels is a major practical advantage, providing more data from a single experiment and improving the accuracy of quantitative comparisons. bioradiations.com

Reagent Stability: While the chemiluminescent signal itself is transient, the ABEI-biotin label and associated reagents generally have a good shelf life when stored properly. Radioactive labels, in contrast, have a limited shelf life dictated by the isotope's half-life. Fluorescent dyes are generally very stable.

Future Trajectories and Emerging Research Directions for Aminobutylethylisoluminol Biotin Conjugates

Development of Next-Generation Aminobutylethylisoluminol-Biotin Derivatives

The core of AEIB-biotin's function lies in its chemiluminescent moiety, N-(4-aminobutyl)-N-ethylisoluminol (ABEI). While effective, there is a continuous drive to enhance its properties. Research into luminol (B1675438) and its derivatives provides a roadmap for the future of ABEI. Key limitations of current chemiluminescent agents, such as luminol, include suboptimal solubility in aqueous environments and a flash-type light emission that can be transient. rsc.orgnih.gov

Future development will likely focus on synthesizing novel AEIB-biotin derivatives with improved quantum yield, longer-lasting glow emission, and enhanced stability. rsc.org This involves strategic chemical modifications to the isoluminol core. For instance, the introduction of different functional groups could modulate the electronic properties of the molecule to increase light output or shift the emission wavelength. rsc.org Another avenue of research is the development of derivatives with better solubility and biocompatibility, which is crucial for applications in complex biological matrices. rsc.org

Furthermore, the linker connecting the ABEI and biotin (B1667282) components could be engineered. The development of enzyme-responsive linkers could lead to "smart" probes that only become active in the presence of a specific enzyme, thereby reducing background signals and increasing specificity. rsc.org

Table 1: Potential Modifications for Next-Generation AEIB-Biotin Derivatives

| Modification Target | Desired Improvement | Potential Approach |

| Isoluminol Core | Higher Quantum Yield, Longer Emission | Substitution with electron-donating or withdrawing groups |

| Isoluminol Core | Enhanced Solubility & Biocompatibility | Incorporation of hydrophilic moieties (e.g., polyethylene (B3416737) glycol) |

| Linker Region | "Smart" Probe Functionality | Introduction of enzyme-cleavable sequences |

| Biotin Moiety | Modified Binding Affinity | Synthesis of biotin analogs |

Multianalyte and Multiplexed Detection Platforms

The ability to detect multiple analytes simultaneously from a single sample is a major goal in diagnostics and life sciences research. The unique properties of AEIB-biotin make it a promising candidate for the development of such multiplexed platforms. A key strategy to achieve this is through Chemiluminescence Resonance Energy Transfer (CRET). nih.govacs.org

In a CRET-based system, the AEIB-biotin conjugate acts as the energy donor. When it comes into proximity with an acceptor molecule (e.g., a fluorescent dye or quantum dot) upon a binding event, energy is transferred, resulting in light emission at the acceptor's characteristic wavelength. By using different acceptor molecules for different analytes, a multicolor chemiluminescent signal can be generated, allowing for simultaneous detection. nih.gov The development of new CRET pairs with AEIB-biotin as the donor will be a significant area of research. acs.org

Another approach to multiplexing involves the use of microarrays or bead-based suspension arrays. In this format, different capture antibodies are immobilized at distinct locations on a solid support. AEIB-biotin can then be used as a universal detection reagent, binding to the biotinylated secondary antibodies specific to each analyte. The spatial separation of the signals allows for the simultaneous quantification of multiple targets. nih.gov

Integration with Automation and Artificial Intelligence in Assay Development

The future of diagnostic and research laboratories lies in high-throughput automation and the integration of artificial intelligence (AI) to streamline workflows and improve data analysis. nih.govgoogle.com Chemiluminescence immunoassays (CLIA) featuring AEIB-biotin are well-suited for this transition. ontosight.ai

AI and machine learning algorithms will also play a crucial role in the design and optimization of new assays. rsc.org AI can be used to predict the chemiluminescent properties of novel AEIB-biotin derivatives, accelerating the development of next-generation probes. rsc.org In data analysis, AI can help to deconvolve complex signals from multiplexed assays and identify subtle patterns that may be missed by traditional analysis methods. nih.gov

Table 2: Role of Automation and AI in AEIB-Biotin Assays

| Technology | Application in AEIB-Biotin Assays | Benefit |

| Automation | High-throughput screening, sample processing | Increased efficiency, reduced manual error prnewswire.com |

| Artificial Intelligence | Predictive molecular engineering of derivatives | Accelerated development of improved probes rsc.org |

| Machine Learning | Analysis of multiplexed assay data | Enhanced accuracy and pattern recognition nih.gov |

| AI-powered Software | Workflow optimization in automated analyzers | Streamlined processes, faster results prnewswire.com |

Novel Applications in Systems Biology and High-Content Analysis

Systems biology aims to understand the complex interactions within biological systems as a whole. wikipedia.org High-content analysis (HCA) is a key tool in this field, enabling the simultaneous measurement of multiple parameters in individual cells or populations of cells. Chemiluminescent probes like AEIB-biotin have significant potential in these areas. nih.gov

The high sensitivity of chemiluminescence makes it ideal for detecting low-abundance proteins and other molecules within complex cellular systems. syngene.com AEIB-biotin, in conjunction with specific antibodies, can be used in techniques like Western blotting and immunocytochemistry to visualize and quantify the expression and localization of proteins of interest. wikipedia.org This information is crucial for building comprehensive models of cellular function.

In HCA, AEIB-biotin can be incorporated into automated microscopy platforms to screen for changes in protein expression or signaling pathways in response to various stimuli or drug candidates. The ability to multiplex detection, as described earlier, would allow for the simultaneous analysis of multiple components of a signaling cascade, providing a more holistic view of the cellular response. The development of novel AEIB-biotin derivatives with brighter and more stable signals will be critical for advancing these applications. rsc.org

Q & A

Basic Research Questions

Q. How can researchers design experiments to validate the synthesis and purity of aminobutylethylisoluminol-biotin?

- Methodology : Follow pharmacopeial standards for compound characterization, including high-performance liquid chromatography (HPLC) for purity analysis and nuclear magnetic resonance (NMR) for structural confirmation. For novel syntheses, provide detailed protocols (e.g., solvent ratios, reaction times) in the main manuscript, with extended datasets in supplementary materials .

- Data Requirements : Include retention times (HPLC), peak integration data, and spectral assignments (NMR) to demonstrate ≥95% purity. For known derivatives, cite prior synthesis methods .

Q. What are the optimal conditions for using this compound in chemiluminescent assays?

- Experimental Design : Optimize pH (6.5–8.5), biotin concentration (10–100 nM), and luminol-to-peroxidase ratios. Validate using dose-response curves and negative controls (e.g., biotin-free samples). Cross-reference validation data from enzyme immunoassay kits for sensitivity thresholds (e.g., limit of detection <1 pM) .

- Critical Parameters : Monitor interference from endogenous biotin in biological samples; pre-treat samples with streptavidin-blocking agents to reduce false signals .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability under varying storage conditions be resolved?

- Contradiction Analysis : Replicate studies under controlled temperatures (4°C vs. −20°C) and light exposure. Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC stability-indicating assays. Compare degradation products to reference standards .

- Statistical Approach : Apply multivariate regression to identify dominant degradation factors (e.g., oxidation vs. hydrolysis) and publish raw datasets in supplementary materials for peer validation .

Q. What strategies mitigate biotin interference in assays using this compound?

- Interference Mitigation :

- Sample Pre-Treatment : Use centrifugal filtration (10 kDa cutoff) to remove endogenous biotin or add exogenous streptavidin to saturate binding sites .

- Assay Design : Incorporate a biotin-blocking step (e.g., pre-incubation with avidin-coated plates) and validate with spike-recovery experiments (recovery rate: 85–115%) .

- Validation Metrics : Report cross-reactivity percentages with structurally similar compounds (e.g., biotinylated proteins) using competitive binding assays .

Q. How can this compound be integrated with other detection modalities (e.g., fluorescence) for multimodal imaging?

- Hybrid Assay Design :

- Dual-Labeling : Conjugate isoluminol-biotin with fluorophores (e.g., FITC) via carbodiimide chemistry. Validate using Förster resonance energy transfer (FRET) efficiency calculations .

- Instrumentation : Use spectrally resolved detectors to separate chemiluminescent and fluorescent signals. Calibrate with control samples lacking one modality .

Methodological Best Practices

- Reproducibility : Document all experimental variables (e.g., batch-specific reagent purity, equipment calibration dates) in supplementary files .

- Literature Review : Use SciFinder or PubMed to identify gaps (e.g., limited in vivo applications) and cite primary sources for assay protocols .

- Ethical Reporting : Disclose limitations (e.g., gender-specific biotin metabolism in animal models) per SAGER guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.